7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Description
7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C23H16N4O4S2 and its molecular weight is 476.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Quinazolinone derivatives have been synthesized and characterized for their in vitro anticancer activities. Some compounds exhibited significant activity against breast cancer cell lines, such as MCF-7, compared to standard drugs like Doxorubicin, indicating their potential as anticancer agents (Gali et al., 2014).
Antimicrobial Applications
- Novel quinazolinone derivatives have shown potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activities against Candida albicans, suggesting their utility in treating various infections (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Applications
- A study on the synthesis, characterization, and preliminary pharmacological screening of novel quinazoline derivatives revealed their antimicrobial, analgesic, and anti-inflammatory properties. This suggests that modifying the quinazoline structure can yield compounds with potential therapeutic applications (Dash et al., 2017).
Antitubercular Applications
- Quinazolin-4-ones linked to 1,3-thiazole were evaluated for their antibacterial action, specifically against Mycobacterium tuberculosis. Some derivatives displayed better antibacterial activity than the standard drug Isoniazide, highlighting their potential as antitubercular agents (Nagaladinne et al., 2020).
Properties
IUPAC Name |
7-benzyl-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S2/c28-22-15-9-17-18(30-13-29-17)10-16(15)24-23(27(22)11-14-5-2-1-3-6-14)33-12-20-25-21(26-31-20)19-7-4-8-32-19/h1-10H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBPDVQHJJLSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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